3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a butoxymethyl group, an isopropyl group, and a sulfonyl chloride group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the butoxymethyl and isopropyl groups. The final step involves the sulfonylation of the pyrazole ring with a sulfonyl chloride reagent under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Coupled Products: Formed by coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In chemical reactions, the sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(methoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride
- 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride
- 3-(propoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
The uniqueness of 3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride lies in the specific combination of functional groups attached to the pyrazole ring. The butoxymethyl group provides distinct steric and electronic properties, which can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the presence of the isopropyl group can enhance the compound’s stability and solubility in organic solvents.
Properties
IUPAC Name |
3-(butoxymethyl)-1-propan-2-ylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-4-5-6-17-8-10-11(18(12,15)16)7-14(13-10)9(2)3/h7,9H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPLLXXONPORSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1S(=O)(=O)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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